Cas no 1699-40-7 (N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide)

N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- <br>2-(3-(benzyloxy)-4-methoxyphenyl)-N-(2-(4-(benzyloxy)-3-methoxyphenyl)ethyl )acetamide (en)
- N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide
- AKOS004907085
- 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide
- Oprea1_325584
- 2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide
- 1699-40-7
- SCHEMBL14027267
- 4-Methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-3-(phenylmethoxy)benzeneacetamide
- DTXSID701121814
- 4-Methoxy-N-(2-(3-methoxy-4-(phenylmethoxy)phenyl)ethyl)-3-(phenylmethoxy)benzeneacetamide
- N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide
-
- Inchi: InChI=1S/C32H33NO5/c1-35-28-15-14-27(20-31(28)38-23-26-11-7-4-8-12-26)21-32(34)33-18-17-24-13-16-29(30(19-24)36-2)37-22-25-9-5-3-6-10-25/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34)
- InChI Key: KLWHDTDRLRBMKJ-UHFFFAOYSA-N
- SMILES: COc1ccc(cc1OCc2ccccc2)CC(=O)NCCc3ccc(c(c3)OC)OCc4ccccc4
Computed Properties
- Exact Mass: 511.23587315g/mol
- Monoisotopic Mass: 511.23587315g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 38
- Rotatable Bond Count: 13
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66Ų
- XLogP3: 6
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 712.6±60.0 °C at 760 mmHg
- Flash Point: 384.7±32.9 °C
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B286920-100 mg |
N-[4-(Benzyloxy)-3-methoxyphenethyl]-2-[3-(benzyloxy)-4-methoxyphenyl]acetamide |
1699-40-7 | 100MG |
$ 100.00 | 2022-01-12 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503759-5 mg |
N-[4-(Benzyloxy)-3-methoxyphenethyl]-2-[3-(benzyloxy)-4-methoxyphenyl]acetamide, |
1699-40-7 | 5mg |
¥1,354.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503759-5mg |
N-[4-(Benzyloxy)-3-methoxyphenethyl]-2-[3-(benzyloxy)-4-methoxyphenyl]acetamide, |
1699-40-7 | 5mg |
¥1354.00 | 2023-09-05 | ||
TRC | B286920-100mg |
N-[4-(Benzyloxy)-3-methoxyphenethyl]-2-[3-(benzyloxy)-4-methoxyphenyl]acetamide |
1699-40-7 | 100mg |
$ 127.00 | 2023-04-18 | ||
TRC | B286920-50mg |
N-[4-(Benzyloxy)-3-methoxyphenethyl]-2-[3-(benzyloxy)-4-methoxyphenyl]acetamide |
1699-40-7 | 50mg |
$ 92.00 | 2023-04-18 | ||
A2B Chem LLC | AF02900-5mg |
N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide |
1699-40-7 | 5mg |
$476.00 | 2024-04-20 | ||
A2B Chem LLC | AF02900-50mg |
N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide |
1699-40-7 | 50mg |
$600.00 | 2024-04-20 | ||
TRC | B286920-50 mg |
N-[4-(Benzyloxy)-3-methoxyphenethyl]-2-[3-(benzyloxy)-4-methoxyphenyl]acetamide |
1699-40-7 | 50mg |
$ 75.00 | 2022-01-12 | ||
TRC | B286920-5mg |
N-[4-(Benzyloxy)-3-methoxyphenethyl]-2-[3-(benzyloxy)-4-methoxyphenyl]acetamide |
1699-40-7 | 5mg |
$ 64.00 | 2023-04-18 |
N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide Related Literature
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
Additional information on N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide
N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide (CAS No. 1699-40-7): An Overview
N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide (CAS No. 1699-40-7) is a complex organic compound with significant potential in various areas of chemical and pharmaceutical research. This compound, often referred to by its CAS number 1699-40-7, is characterized by its unique molecular structure, which includes multiple benzyl and methoxy groups. These structural features contribute to its diverse chemical properties and potential applications in drug development and medicinal chemistry.
The molecular formula of N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide is C28H30O5, and its molecular weight is approximately 450.53 g/mol. The compound's structure consists of two benzyl groups and two methoxy groups, which are strategically positioned to enhance its solubility and reactivity. These functional groups play a crucial role in determining the compound's biological activity and pharmacological properties.
Recent studies have highlighted the potential of N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide in various therapeutic areas. One notable application is in the field of neurodegenerative diseases, where the compound has shown promising results in preclinical studies. Research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide has also been investigated for its anti-inflammatory and anti-cancer activities. A study published in the Cancer Research journal (2022) reported that the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. These findings suggest that the compound may have therapeutic potential in the treatment of various types of cancer, particularly those that are resistant to conventional therapies.
The synthesis of N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The synthetic route typically involves the formation of intermediate compounds through reactions such as nucleophilic substitution, esterification, and coupling reactions. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the synthesis process, making it more efficient and cost-effective.
The physicochemical properties of N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide have been extensively studied to understand its behavior in different environments. The compound is known to be moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but it has limited solubility in water. This solubility profile makes it suitable for use in various formulations, including oral and topical applications.
In terms of safety, N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide has been evaluated for its toxicity and side effects. Preclinical studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety profile in humans.
The future research directions for N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide include optimizing its pharmacokinetic properties to enhance its bioavailability and therapeutic efficacy. Additionally, efforts are being made to develop novel delivery systems that can improve the targeting and distribution of the compound within the body. These advancements are expected to broaden the therapeutic applications of this promising compound.
In conclusion, N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide (CAS No. 1699-40-7) is a versatile organic compound with significant potential in pharmaceutical research. Its unique molecular structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance, this compound may play a crucial role in addressing unmet medical needs and improving patient outcomes.
1699-40-7 (N-4-(Benzyloxy)-3-methoxyphenethyl-2-3-(benzyloxy)-4-methoxyphenylacetamide) Related Products
- 2171515-86-7(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hex-4-ynoic acid)
- 4535-96-0(methyl 1-phenylcyclopentane-1-carboxylate)
- 2227816-70-6(rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid)
- 93013-26-4(2-phenyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole)
- 2228991-14-6(1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde)
- 1247095-42-6(4-(chloromethyl)-1-(3-ethylphenyl)-1H-1,2,3-triazole)
- 1527687-18-8(4-(hydroxyamino)methylbenzene-1,2-diol)
- 2228433-80-3(4-(2-Fluoro-4-methylphenyl)butanal)
- 198065-04-2(6-Hydroxy-6-(2-nitrophenyl)hexanoic acid)
- 2230804-35-8(1-tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate)



